N-(5-甲基异噁唑-3-基)-1-吡啶甲酰哌啶-4-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-methylisoxazol-3-yl)malonamide” is a compound whose supramolecular architectures are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored, and three distinct forms of this compound were obtained and characterized: two polymorphic forms and one solvate .
Molecular Structure Analysis
The molecular structure of “N-(5-methylisoxazol-3-yl)malonamide” has been analyzed in depth. The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .
Chemical Reactions Analysis
The chemical reactivity of “N-(5-methylisoxazol-3-yl)malonamide” and its derivatives has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products .
Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of “N-(5-methylisoxazol-3-yl)malonamide”, such as acidity and basicity, can be inferred from studies on similar compounds.
科学研究应用
酰胺衍生物及其应用
细胞毒性活性:酰胺衍生物,特别是那些与苯并咪唑和吡啶异喹啉结构相关的,已被合成并评估了对各种癌细胞系的细胞毒性活性。研究表明,某些酰胺类似物表现出有效的细胞毒性作用,表明在癌症治疗中具有潜在应用 (Deady 等,2000)。
神经保护和兴奋性氨基酸受体拮抗作用:从异恶唑氨基酸开发出新的氨基酸拮抗剂,展示了神经保护作用和在非 NMDA 兴奋性氨基酸受体上的拮抗作用。这表明在神经系统疾病和神经保护剂的开发中具有潜在应用 (Krogsgaard-Larsen 等,1991)。
C(sp3)-H 键活化:异恶唑-3-酰胺部分在指导 Pd 催化的 C(sp3)-H 键活化中的应用展示了在有机合成中的应用,特别是用于 γ-取代非天然氨基酸的高效合成。这展示了该化合物在开发新型有机合成方法中的实用性 (Pasunooti 等,2015)。
抗菌和抗结核活性:对咪唑并[1,2-a]吡啶-3-酰胺衍生物的研究表明具有中等至良好的抗结核活性,表明在开发新的抗菌剂中具有潜在应用 (Jadhav 等,2016)。
安全和危害
未来方向
The future directions for the study of “N-(5-methylisoxazol-3-yl)malonamide” could involve a more thorough exploration of its potential impact on polymorph formation . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-10-14(19-23-11)18-15(21)12-5-8-20(9-6-12)16(22)13-4-2-3-7-17-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQZJQPAVNAOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-1-picolinoylpiperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。